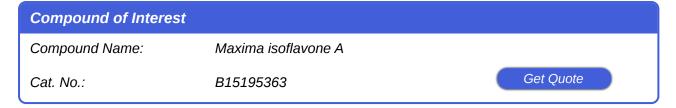


Maxima Isoflavone A: 1H and 13C NMR Spectral Data and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **Maxima isoflavone A**, a naturally occurring isoflavone isolated from Tephrosia maxima. The information presented here is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction

Maxima isoflavone A, with the chemical structure 7-(1,3-benzodioxol-5-yl)-[1]dioxolo[4,5-h]chromen-6-one, belongs to the isoflavonoid class of natural products. Isoflavones are known for their diverse biological activities, making them a subject of interest in medicinal chemistry and pharmacology. Accurate spectral data is fundamental for researchers working on the synthesis, isolation, and biological evaluation of **Maxima isoflavone A** and its analogs.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of **Maxima isoflavone A** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard, and coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.85	S	-
H-5	7.92	d	9.0
H-6	7.27	d	9.0
H-2'	6.78	d	1.5
H-5'	6.85	d	8.0
H-6'	6.72	dd	8.0, 1.5
-O-CH ₂ -O- (Ring A)	6.02	s	-
-O-CH ₂ -O- (Ring B)	5.95	s	-

¹³C NMR Spectral Data



Carbon Assignment	Chemical Shift (δ, ppm)
C-2	152.8
C-3	122.1
C-4	174.6
C-4a	114.9
C-5	127.5
C-6	109.1
C-7	150.2
C-8	144.1
C-8a	154.5
C-1'	125.1
C-2'	108.7
C-3'	147.9
C-4'	147.5
C-5'	108.3
C-6'	122.4
-O-CH ₂ -O- (Ring A)	101.8
-O-CH ₂ -O- (Ring B)	101.2

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for isoflavones, based on standard laboratory practices.

Sample Preparation

• Dissolution: Accurately weigh approximately 5-10 mg of purified Maxima isoflavone A.



- Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

- Instrumentation: NMR spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 300 MHz or higher.
- 1H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment (zg30).
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-15 ppm.
 - Acquisition Time: Approximately 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Parameters:
 - Pulse Program: A standard proton-decoupled experiment (zgpg30).
 - Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2 seconds.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g.,



MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Workflow for NMR Analysis of Maxima Isoflavone A

The following diagram illustrates the general workflow from sample isolation to structural elucidation using NMR spectroscopy.



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Caption: General workflow for the NMR analysis of Maxima isoflavone A.

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References

- 1. researchgate.net [researchgate.net]
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